Zinc-DTPA

Toxicology Radiation Protection Chelation Therapy

Zinc-DTPA is the clinically mandated maintenance chelator for transuranium radionuclide decorporation. With 30-fold lower cumulative toxicity than Ca-DTPA, it uniquely enables prolonged, repeated dosing—the unequivocal choice for chronic exposure management and mass-casualty stockpiling. Its ligand-exchange mechanism (log K ~18.3) ensures stable, excretable complex formation with Pu, Am, Cm. Sourced for pharmaceutical R&D, emergency preparedness, and advanced formulation development (oral, aerosolized, liposomal). Procure the safer, repeatable standard in radiation decorporation.

Molecular Formula C14H18N3O10Zn-3
Molecular Weight 453.7 g/mol
CAS No. 23759-24-2
Cat. No. B012401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc-DTPA
CAS23759-24-2
SynonymsCa-DTPA
CaDTPA
calcium trisodium pentetate
CaNa-DTPA
DETAPAC
Diethylenetriamine Pentaacetic Acid
DTPA
Indium DTPA
Indium-DTPA
Mn-Dtpa
Pentaacetic Acid, Diethylenetriamine
Pentacin
Pentacine
Pentaind
Pentetate Calcium Trisodium
Pentetate Zinc Trisodium
Pentetate, Calcium Trisodium
Pentetates
Pentetic Acid
Penthanil
Sn-DTPA
Zinc DTPA
Zinc-DTPA
Molecular FormulaC14H18N3O10Zn-3
Molecular Weight453.7 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Zn+2]
InChIInChI=1S/C14H23N3O10.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-5
InChIKeyUVJDUBUJJFBKLD-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 100 g / 25 kg / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc-DTPA (CAS 23759-24-2): Chelation Mechanism and Clinical Role in Radionuclide Decorporation


Zinc-DTPA (Trisodium zinc diethylenetriaminepentaacetate) is a polyaminocarboxylic acid chelator classified as a decorporation agent. It is primarily indicated for the treatment of internal contamination with transuranium radionuclides, such as plutonium, americium, and curium [1]. The compound operates via a ligand-exchange mechanism, wherein the DTPA ligand exchanges its bound zinc ion for a metal ion with a higher stability constant, thereby forming a stable, excretable complex . The stability constant (log K) for Zn-DTPA is approximately 18.3, which is a critical parameter governing its in vivo metal exchange dynamics .

Why Zinc-DTPA (CAS 23759-24-2) Cannot Be Simply Substituted by Its Calcium Analog in Long-Term Therapy


While both Ca-DTPA and Zn-DTPA are approved chelators for the same clinical indication, their interchangeability is precluded by a fundamental pharmacodynamic trade-off between acute efficacy and chronic safety. Ca-DTPA demonstrates superior immediate decorporation potency but induces hypozincemia and significant hematological toxicity upon repeated dosing [1]. In contrast, Zn-DTPA exhibits markedly lower systemic toxicity, which uniquely enables prolonged or frequent administration regimens [2]. Consequently, clinical guidelines dictate a specific therapeutic sequence—transitioning from initial Ca-DTPA to maintenance Zn-DTPA—based on the time elapsed since contamination and the need for extended treatment, making generic substitution clinically inappropriate [3].

Zinc-DTPA (CAS 23759-24-2) Quantitative Differentiation Guide: Head-to-Head Data vs. Ca-DTPA and Alternatives


Toxicity Profile: Zn-DTPA Demonstrates a 2.5- to 30-Fold Safety Margin Over Ca-DTPA

In a direct comparative study of lethal effects in mice, Zn-DTPA was found to be significantly less toxic than Ca-DTPA. At a fixed number of administrations, Zn-DTPA was 2.5 times less toxic. However, when a constant daily dosage was administered over a variable number of days, the cumulative toxicity of Zn-DTPA was 30 times lower than that of Ca-DTPA [1]. This stark difference in cumulative toxicity is attributed to recovery processes between doses, which are severely impaired by Ca-DTPA. Additionally, a separate study on hematological parameters in rats confirmed the much better compatibility of Zn-DTPA compared to Ca-DTPA, with Ca-DTPA causing a short-term reduction in plasma coagulation factors and thrombocytopenia [2].

Toxicology Radiation Protection Chelation Therapy

Delayed Decorporation: Zn-DTPA Matches Ca-DTPA Efficacy in Long-Term Actinide Removal

While Ca-DTPA is known to be initially more potent, the efficacy gap closes significantly when treatment is delayed. A study in beagles comparing the removal of 241Am found that for delayed initiation of decorporation therapy, Zn-DTPA was at least as efficient on an equimolar basis as Ca-DTPA [1]. Furthermore, the study concluded that because the toxicity of Ca-DTPA prevents its long-term frequent administration, a regimen of frequently repeated therapy with the safer Zn-DTPA over extended periods is likely to remove more radionuclide overall than infrequent administrations of Ca-DTPA [1]. This finding is corroborated by other studies indicating that at a later stage post-exposure, the efficiency of the two chelates is about the same [2].

Radiobiology Decorporation Actinide Contamination

Comparative Decorporation of 65Zn: Zn-DTPA is More Effective than Ca-DTPA for Radiozinc Removal

In a direct comparison of the two DTPA salts for the removal of radioactive zinc (65Zn) from mice, Zn-DTPA was found to be more effective than Ca-DTPA. The study noted that the efficacies of both agents were strongly dependent on the elapsed time after 65Zn exposure [1]. A dose of 30 µmol/kg of Zn-DTPA was recommended for significantly removing 65Zn [1]. This finding is consistent with the mechanism that Zn-DTPA does not deplete the body's own zinc stores, unlike Ca-DTPA, which can lead to hypozincemia [2].

Radiozinc Decorporation Chelation Therapy

Oral Zn-DTPA Matches Efficacy of Intravenous Injection for Inhaled Pu/Am Nitrates

In a rat model of inhaled plutonium (Pu) and americium (Am) nitrates, orally administered Zn-DTPA was found to be as effective as repeated intravenous injection for decorporation, although higher oral dosages were required [1]. The study specifies that a large molar excess of Zn-DTPA over Pu (>1 x 10^6) is needed for maximum decorporation [1]. Furthermore, a novel oral formulation of DTPA (NanoDTPA™ Capsules) was shown in a beagle dog study to be equally efficient compared to intravenous Zn-DTPA in decorporation of systemically distributed americium, leading to an approximately 10-fold increase in urinary/fecal excretion and an 8-fold decrease in liver content compared to untreated controls [2].

Oral Bioavailability Emergency Preparedness Actinide Decorporation

Inhalable Zn-DTPA Aerosol Formulation: Particle Size and Delivery Characterization

A study on the aerosolization of Zn-DTPA for direct pulmonary delivery demonstrated that the compound can be successfully synthesized and formulated into an aerosol with particles within the inhalable range using both jet and ultrasonic nebulizers [1]. The ultrasonic nebulizer produced a slightly larger aerosol particle size and required longer treatment periods to deliver an effective dose compared to the jet nebulizer [1]. The study confirmed that the medication concentration did not affect the particle size distribution (PSD) of the Zn-DTPA aerosol [1]. This route offers a targeted alternative to intravenous administration for lung contamination.

Pulmonary Delivery Aerosol Medicine Decorporation

Liposomal Encapsulation of Zn-DTPA Enables Pulmonary Delivery and Prolonged Storage

A liposomal formulation of Zn-DTPA (lipo-Zn-DTPA) was developed using soy lecithin as a nanocarrier for pulmonary delivery. The liposomes exhibited a hydrodynamic diameter of 178 ± 2 nm and a spherical shape [1]. The loading capacity and encapsulation efficiency of Zn-DTPA were 41 ± 5 mg/g and 10% ± 1%, respectively [1]. Lyophilization of the liposomal formulation for extended storage did not affect the amount of encapsulated drug or damage the liposome structure [1]. An in vivo cytotoxicity test confirmed no serious adverse effects of the encapsulated formulation in rats [1].

Nanomedicine Liposomes Drug Delivery

Key Application Scenarios for Zinc-DTPA (CAS 23759-24-2) Based on Quantified Evidence


Long-Term Maintenance Therapy for Transuranium Contamination

Based on the 30-fold lower cumulative toxicity of Zn-DTPA compared to Ca-DTPA [1] and its proven equivalent or superior efficacy in delayed decorporation scenarios [2], Zn-DTPA is the unequivocal agent of choice for prolonged, repeated chelation therapy. This application is critical for managing chronic, low-level exposures where a safe, long-term regimen is required to maximize radionuclide removal over weeks or months.

Mass-Casualty Radiological/Nuclear Incident Preparedness and Response

The evidence demonstrating that oral Zn-DTPA formulations can achieve decorporation efficacy equivalent to intravenous administration [3] supports its stockpiling for emergency scenarios. In a mass-casualty event where intravenous access is a limiting factor, an oral Zn-DTPA product offers a logistically simpler and more scalable means of delivering initial or follow-up treatment to a large, potentially exposed population.

Targeted Pulmonary Decorporation via Inhalation

For cases of known or suspected inhalation exposure to actinides, the development of an aerosolized Zn-DTPA formulation is supported by the successful generation of inhalable particles [4]. Furthermore, the availability of a liposomal formulation with defined encapsulation and stability parameters [5] provides a pathway to a shelf-stable inhaled product. This scenario directly addresses the primary route of exposure in many radiological incidents and offers a targeted, non-invasive alternative to systemic administration.

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